molecular formula C16H19NO3 B7515917 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No. B7515917
M. Wt: 273.33 g/mol
InChI Key: WUARPIAFAGPMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as HPI, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. HPI is a member of the isoindoline family and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is complex and involves multiple pathways. 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. Additionally, 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to modulate the activity of various receptors, including the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further research. 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to exhibit antioxidant activity, which may help to protect against oxidative stress and inflammation. Additionally, 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to exhibit anti-inflammatory activity, which may help to reduce the risk of chronic diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is its versatility. 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be synthesized in a variety of ways, and modifications can be made to the compound to tailor it for specific applications. Additionally, 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to exhibit low toxicity and minimal side effects, making it a promising candidate for further research. However, one of the main limitations of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is its relatively low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. One area of interest is the development of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione derivatives that exhibit improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione and to identify its potential therapeutic applications in the treatment of neurological disorders and other diseases. Finally, research is needed to optimize the synthesis of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione to improve yield and purity, and to develop more efficient and cost-effective methods for large-scale production.

Synthesis Methods

The synthesis of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves a multi-step process that begins with the reaction of 2-phenylacetaldehyde with ethyl acetoacetate to form a β-ketoester intermediate. This intermediate is then treated with sodium methoxide to form the corresponding enolate, which is subsequently reacted with phthalic anhydride to produce 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. The synthesis of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been optimized over the years to improve yield and purity, and various modifications have been made to the original method to tailor the compound for specific applications.

Scientific Research Applications

2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been studied extensively for its potential applications in the field of medicine. One of the most promising areas of research involves the use of 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that are characteristic of Alzheimer's disease. Additionally, 2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been found to inhibit the activity of monoamine oxidase, an enzyme that is implicated in the development of Parkinson's disease.

properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-3,6-7,12-14,18H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUARPIAFAGPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-2-phenylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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